molecular formula C9H10N4O2 B2777728 (E)-N-(3-cyano-4-methoxypyridin-2-yl)-N'-methoxymethanimidamide CAS No. 339102-39-5

(E)-N-(3-cyano-4-methoxypyridin-2-yl)-N'-methoxymethanimidamide

Cat. No.: B2777728
CAS No.: 339102-39-5
M. Wt: 206.205
InChI Key: UDYJEZQJMYETPD-UHFFFAOYSA-N
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Description

N-(3-cyano-4-methoxy-2-pyridinyl)-N’-methoxyiminoformamide is a chemical compound with a complex structure that includes a pyridine ring substituted with cyano and methoxy groups

Scientific Research Applications

N-(3-cyano-4-methoxy-2-pyridinyl)-N’-methoxyiminoformamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Safety and Hazards

Information on the safety and hazards of “N-(3-cyano-4-methoxy-2-pyridinyl)-N’-methoxyiminoformamide” was not available in the sources I found .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4-methoxy-2-pyridinyl)-N’-methoxyiminoformamide typically involves multi-step organic reactions. One common method includes the reaction of 3-cyano-4-methoxy-2-pyridinecarboxylic acid with methoxyamine hydrochloride under specific conditions to form the desired product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of N-(3-cyano-4-methoxy-2-pyridinyl)-N’-methoxyiminoformamide may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through crystallization or chromatography to achieve the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4-methoxy-2-pyridinyl)-N’-methoxyiminoformamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the cyano group to an amine group.

    Substitution: This reaction can replace the methoxy group with other substituents.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like sodium methoxide (NaOCH₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an amine derivative.

Mechanism of Action

The mechanism of action of N-(3-cyano-4-methoxy-2-pyridinyl)-N’-methoxyiminoformamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyano-4-methoxy-2-pyridinyl)-N’-[(4-fluorobenzyl)oxy]iminoformamide
  • N-(3-cyano-4-methoxy-2-pyridinyl)-N’-[(3-trifluoromethyl)benzyl]oxyiminoformamide

Uniqueness

N-(3-cyano-4-methoxy-2-pyridinyl)-N’-methoxyiminoformamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N'-(3-cyano-4-methoxypyridin-2-yl)-N-methoxymethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-14-8-3-4-11-9(7(8)5-10)12-6-13-15-2/h3-4,6H,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDYJEZQJMYETPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)N=CNOC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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